molecular formula C13H11IN2O B7483715 2-iodo-3-methyl-N-pyridin-4-ylbenzamide

2-iodo-3-methyl-N-pyridin-4-ylbenzamide

Cat. No.: B7483715
M. Wt: 338.14 g/mol
InChI Key: UUODQAMGYDWJMV-UHFFFAOYSA-N
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Description

2-Iodo-3-methyl-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a pyridin-4-yl substituent attached via an amide linkage to a benzene ring substituted with iodine (position 2) and a methyl group (position 3).

Properties

IUPAC Name

2-iodo-3-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c1-9-3-2-4-11(12(9)14)13(17)16-10-5-7-15-8-6-10/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUODQAMGYDWJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-iodo-3-methyl-N-pyridin-4-ylbenzamide, highlighting differences in substituents, synthesis routes, and applications based on the available evidence:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Synthesis Method Reference
This compound C₁₃H₁₁IN₂O Iodo (C2), methyl (C3), pyridin-4-ylamide Hypothesized applications in medicinal chemistry (e.g., kinase inhibition due to halogenation) Not explicitly described in evidence; inferred via analogous benzamide syntheses N/A
3-Iodo-4-methoxypyridin-2-ylamine C₆H₇IN₂O Iodo (C3), methoxy (C4), amine (C2) Intermediate in drug synthesis; iodine enhances electrophilic reactivity Cataloged as a pyridine derivative; no synthesis details provided
N-(3-Aminopyridin-4-yl)benzamide C₁₂H₁₁N₃O Benzamide linked to 3-aminopyridin-4-yl Laboratory research use; amino group may facilitate hydrogen bonding in target interactions Commercial availability (Ambeed, Inc.); synthesis not detailed
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide C₁₆H₁₆N₄OS Thiourea linker, methyl groups on benzamide (C2) and pyridine (C4) High-yield synthesis; thiourea moiety could enhance metal coordination or enzyme inhibition Reaction of ortho-toluyl chloride with KSCN, followed by amine condensation
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C₂₀H₁₈N₂O Pyridine attached via methylene bridge to phenyl ring; methyl on benzamide (C3) Potential use in material science or as a protein-binding scaffold Not described in evidence; structural data from catalog entries

Key Observations:

Linker Diversity : Unlike compounds with thiourea () or methylene bridges (), the direct amide linkage in the target compound may reduce steric hindrance, favoring interactions with flat binding sites (e.g., ATP pockets in kinases).

Synthetic Accessibility : The thiourea analog () highlights the feasibility of modular benzamide synthesis, suggesting that the target compound could be synthesized via similar condensation reactions using iodinated precursors.

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